4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone
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Description
Scientific Research Applications
Antioxidant Activity Analysis
The methods used in determining antioxidant activity can be crucial in studying compounds like 4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, especially if it possesses phenolic compounds. Techniques such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) can be essential in assessing the antioxidant potential of such compounds (Munteanu & Apetrei, 2021).
Antiviral Potential
Research on plant extracts containing polyphenols has shown significant potential in inhibiting viruses like Covid-19. Understanding the pharmacophore structures of bioactive substances, including those structurally similar to 4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, can be vital in designing antiviral therapies (Chojnacka et al., 2020).
Environmental Fate and Effects
Understanding the environmental fate and effects of chemically related compounds, like 3-trifluoromethyl-4-nitrophenol (TFM), offers insights into the ecological impact of 4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone. Studies have shown that compounds like TFM are not persistent, are detoxified, and present minimal long-term toxicological risk (Hubert, 2003).
Fluorescent Chemosensors
Compounds like 4-methyl-2,6-diformylphenol (DFP) serve as a platform for developing chemosensors for various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors indicate potential applications for similar compounds in sensing and detection technologies (Roy, 2021).
Bioactivity in Medicinal Chemistry
Thiazolidin-4-ones, a heterocyclic ring system, has shown significant bioactivity, including antioxidant, anticancer, and anti-inflammatory properties. Studying the biological activities of structurally related compounds can lead to the development of efficient drug agents (Mech, Kurowska & Trotsko, 2021).
properties
IUPAC Name |
[4-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-7-5-16(6-8-17)18(24)15-3-1-14(2-4-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSSCWPZTCBZLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642930 |
Source
|
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone | |
CAS RN |
898783-00-1 |
Source
|
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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